molecular formula C16H20N4O3S B2647364 ethyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689751-21-1

ethyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2647364
CAS RN: 689751-21-1
M. Wt: 348.42
InChI Key: DKYJJUXLJVGTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • The structural analysis of related 1,2,4-triazoline derivatives reveals their planarity and potential for forming hydrogen bonds, which could be relevant for designing compounds with specific chemical or biological activities (Karczmarzyk et al., 2012). This indicates the importance of structural considerations in the development of new chemical entities for various applications.
  • Research on the synthesis and biological evaluation of benzothiazole and pyrimidine derivatives highlights the role of such compounds in medicinal chemistry, particularly for their antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016). This demonstrates the potential utility of ethyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate in drug discovery and development.

Chemical Properties and Reactions

  • The preparation and characterization of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a precursor for synthesizing various heterocycles, including triazoles, highlight the importance of such precursors in expanding the diversity of chemical libraries (Honey et al., 2012). This suggests that ethyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate could serve as a versatile building block in organic synthesis.
  • The exploration of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations underscores the significance of non-covalent interactions in the design of molecular assemblies (Ahmed et al., 2020). This research could inform the use of similar compounds in the development of new materials or molecular sensors.

Biological Evaluation

  • Studies on the antimicrobial and cytotoxic activities of various triazole, thiadiazole, and oxadiazole derivatives, including assessments of their mechanisms of action and structure-activity relationships, are crucial for identifying new therapeutic agents (Reddy et al., 2014). These findings may provide a foundation for evaluating the biological potential of ethyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate and similar molecules.

properties

IUPAC Name

ethyl 2-[[4-methyl-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-23-14(21)10-24-16-19-18-13(20(16)3)9-17-15(22)12-7-5-6-11(2)8-12/h5-8H,4,9-10H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJJUXLJVGTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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